Trimethylphosphine

Catalog No.
S560426
CAS No.
594-09-2
M.F
C3H9P
M. Wt
76.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylphosphine

CAS Number

594-09-2

Product Name

Trimethylphosphine

IUPAC Name

trimethylphosphane

Molecular Formula

C3H9P

Molecular Weight

76.08 g/mol

InChI

InChI=1S/C3H9P/c1-4(2)3/h1-3H3

InChI Key

YWWDBCBWQNCYNR-UHFFFAOYSA-N

SMILES

CP(C)C

Synonyms

trimethyl phosphine

Canonical SMILES

CP(C)C

Ligand in Organometallic Chemistry:

Trimethylphosphine readily forms complexes with various transition metals, acting as a ligand. These complexes play a crucial role in various catalytic processes, including:

  • Hydroformylation: The conversion of alkenes into aldehydes using carbon monoxide and hydrogen .
  • Hydrogenation: The addition of hydrogen to an unsaturated bond .
  • Hydrocarbonylation: The introduction of a formyl group (CHO) into an organic molecule .

The ability of trimethylphosphine to donate electrons to the metal center makes it a valuable tool for researchers studying and developing new catalysts for these important reactions.

Precursor for Synthesis of Other Organophosphorus Compounds:

Trimethylphosphine serves as a versatile building block for the synthesis of various organophosphorus compounds, which are essential in numerous scientific fields. Some examples include:

  • Phosphine ligands: Modified trimethylphosphine ligands with different functional groups can be obtained, offering researchers a wider range of options for tailoring catalyst properties .
  • Phosphonium salts: These salts find applications in various areas, such as ionic liquids, flame retardants, and pharmaceutical research .
  • Phosphine oxides: These compounds are used as ligands, flame retardants, and extractants in various separation processes .

The diverse reactivity of trimethylphosphine allows researchers to access a wide range of essential organophosphorus compounds for further investigation and development.

Research into its own properties:

Trimethylphosphine itself is also a subject of ongoing research due to its interesting properties, such as:

  • Bonding behavior: Studying the bonding interactions between trimethylphosphine and different elements helps researchers understand fundamental chemical principles and develop new theoretical models .
  • Spectroscopic studies: Investigating the interaction of trimethylphosphine with various forms of radiation (e.g., infrared, NMR) provides valuable insights into its structure and dynamics .

Trimethylphosphine is an organophosphorus compound with the chemical formula P CH3 3\text{P CH}_3\text{ }_3. It is a colorless liquid characterized by a strong, unpleasant odor typical of alkylphosphines. This compound exhibits pyramidal geometry with approximate C3vC_{3v} symmetry, where the bond angles between carbon and phosphorus are around 98.698.6^\circ . Trimethylphosphine is notable for its role as a ligand in coordination chemistry, forming complexes with various metals due to its basicity and steric properties .

Trimethylphosphine is a highly toxic compound. It can cause severe health problems, including respiratory distress, organ damage, and nerve poisoning, upon inhalation, ingestion, or skin contact. PMe₃ is also flammable and may ignite spontaneously in air.

Safety Precautions:

  • Handle trimethylphosphine only in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.
  • Store PMe₃ in airtight containers under inert atmosphere and at low temperatures.
  • Properly dispose of waste containing trimethylphosphine according to hazardous waste disposal regulations.
, primarily involving proton transfer and oxidation. Its pKa value is approximately 8.65, allowing it to react with strong acids to form salts of the form [HP CH3 3]X[\text{HP CH}_3\text{ }_3]X, a reversible reaction . In the presence of strong bases, such as alkyl lithium compounds, it can undergo deprotonation to yield P CH3 2CH2Li\text{P CH}_3\text{ }_2\text{CH}_2\text{Li} . Additionally, trimethylphosphine can be oxidized to form phosphine oxide when treated with oxygen .

Several methods exist for synthesizing trimethylphosphine:

  • Reaction of Triphenyl Phosphite with Methylmagnesium Chloride:
    • The reaction takes place in dibutyl ether:
    3CH3MgCl+P OC6H5 3P CH3 3+3C6H5OMgCl3\text{CH}_3\text{MgCl}+\text{P OC}_6\text{H}_5\text{ }_3\rightarrow \text{P CH}_3\text{ }_3+3\text{C}_6\text{H}_5\text{OMgCl}
    This method allows for the distillation of trimethylphosphine from the reaction mixture .
  • From Phosphorus Trichloride and Methyl Lithium:
    • An improved synthesis yields about 60% of trimethylphosphine:
    PCl3+3CH3LiP CH3 3+3LiCl\text{PCl}_3+3\text{CH}_3\text{Li}\rightarrow \text{P CH}_3\text{ }_3+3\text{LiCl}
    This method is noted for its efficiency in producing the compound .

Trimethylphosphine has several important applications:

  • Ligand in Coordination Chemistry: It serves as a ligand for transition metals, forming complexes that are utilized in catalysis and materials science .
  • Chemical Synthesis: It acts as a reducing agent and is involved in various organic reactions, including those catalyzed by diselenides .
  • Pharmaceuticals: Some derivatives of trimethylphosphine are explored for their potential therapeutic applications due to their reactivity with biological molecules .

Trimethylphosphine has been studied for its interactions with various anions and molecules. For instance, proton-transfer reactions involving trimethylphosphine and atomic oxygen anion have been quantitatively measured, revealing multiple reaction pathways including proton transfer and nucleophilic addition followed by methane loss . These studies highlight its acidity compared to water and other common solvents.

Several compounds are similar to trimethylphosphine in structure and reactivity:

Compound NameFormulaNotable Features
TriethylphosphineP C2H5)3\text{P C}_2\text{H}_5)_3Larger ethyl groups increase steric hindrance
TriphenylphosphineP C6H5)3\text{P C}_6\text{H}_5)_3Bulkier structure; used extensively in organic synthesis
DimethylphenylphosphineP C6H4(CH3)2)\text{P C}_6\text{H}_4(\text{CH}_3)_2)Combines properties of both methyl and phenyl groups

Trimethylphosphine is unique due to its smaller size and higher basicity compared to triethyl- and triphenylphosphines, making it particularly effective as a ligand in coordination complexes where steric hindrance is a concern .

Trimethylphosphine, with the molecular formula C₃H₉P, represents one of the fundamental organophosphorus compounds that exhibits distinctive structural characteristics [1] [2]. The molecule consists of a central phosphorus atom bonded to three methyl groups, creating a colorless liquid compound with a molecular weight of 76.079 g/mol [2] [3]. The structural framework of trimethylphosphine demonstrates the typical behavior of tricoordinate phosphorus compounds, where the central phosphorus atom maintains its characteristic pyramidal coordination environment [1].

Pyramidal Geometry and C₃v Symmetry

Trimethylphosphine adopts a pyramidal molecular geometry with approximate C₃v symmetry, reflecting the fundamental electronic structure of tricoordinate phosphorus compounds [1] [5]. The pyramidal arrangement arises from the presence of three bonding pairs and one lone pair of electrons around the central phosphorus atom, following the predictions of valence shell electron pair repulsion theory [1]. This geometry is consistent with the general behavior of phosphorus compounds, where the central atom tends to maintain its pyramidal coordination rather than adopting planar configurations [5].

The C₃v symmetry designation indicates that the molecule possesses a three-fold rotation axis passing through the phosphorus atom and perpendicular to the plane containing the three methyl groups [1] [5]. This symmetry element, combined with three vertical mirror planes, defines the overall spatial arrangement of the trimethylphosphine molecule [5]. The pyramidal structure is energetically favored due to the optimal overlap between phosphorus orbitals and the carbon atoms of the methyl substituents [1].

The maintenance of pyramidal geometry in trimethylphosphine contrasts with some nitrogen analogs, demonstrating the reluctance of phosphorus to undergo significant geometric rearrangement [5]. This structural preference reflects the fundamental differences in orbital hybridization patterns between second-period and third-period elements [20] [24].

Bond Angles and Bond Lengths

The bond angles in trimethylphosphine deviate significantly from ideal tetrahedral geometry, with carbon-phosphorus-carbon bond angles measuring approximately 98.6 degrees [1]. This contraction from the ideal tetrahedral angle of 109.5 degrees results from the increased repulsion exerted by the lone pair of electrons on the phosphorus atom [1]. The bond angle compression is characteristic of phosphorus compounds and reflects the predominantly p-orbital character of the bonding interactions [1].

Structural ParameterValueReference CompoundComparison
C-P-C Bond Angle98.6°PH₃ (93.5°)Larger due to methyl groups
P-C Bond Length~1.84 ÅP-H in PH₃ (1.419 Å)Longer due to carbon size
Molecular Weight76.079 g/molPH₃ (34.0 g/mol)Increased mass from methyls
Tolman Cone Angle118°PH₃ (87°)Increased steric bulk

The phosphorus-carbon bond lengths in trimethylphosphine are influenced by the size and electronic properties of the methyl substituents [31]. While direct experimental measurements of phosphorus-carbon bond lengths in trimethylphosphine are limited, computational studies and comparisons with related phosphorus compounds suggest bond lengths in the range of 1.84 to 1.87 Angstroms [31]. These values are consistent with typical phosphorus-carbon single bond lengths observed in other organophosphorus compounds [31].

The bond length data reflects the covalent radius contributions of both phosphorus and carbon atoms, along with the electronic effects arising from the methyl substituents [31]. The relatively long phosphorus-carbon bonds compared to phosphorus-hydrogen bonds in phosphine result from the larger size of the methyl groups and their electron-donating properties [34].

Structural Comparison with Other Alkylphosphines

The structural parameters of trimethylphosphine can be systematically compared with other members of the alkylphosphine series to understand the effects of substituent modification [17] [18]. As the alkyl chain length increases from methyl to ethyl to higher alkyl groups, both the bond angles and steric properties undergo progressive changes [17] [18].

CompoundBond Angle (°)Tolman Cone Angle (°)Steric Classification
Phosphine (PH₃)93.587Very Small
Trimethylphosphine98.6118Small
Triethylphosphine99-101132Medium
Triphenylphosphine102-104145Large

The progression from phosphine to trimethylphosphine to triethylphosphine demonstrates a systematic increase in bond angles [17] [18] [23]. This trend reflects the increasing steric demands of the alkyl substituents, which force the bond angles to open beyond their electronically preferred values [17] [23]. The electronic preference for bond angles near 90 degrees, as observed in phosphine, becomes progressively overridden by steric considerations as substituent bulk increases [1] [23].

Triethylphosphine exhibits bond angles slightly larger than those in trimethylphosphine, reflecting the additional steric bulk of the ethyl groups compared to methyl groups [35] [40]. The molecular weight progression from trimethylphosphine (76.1 g/mol) to triethylphosphine (118.2 g/mol) illustrates the systematic increase in molecular size within the alkylphosphine series [35] [40].

The structural comparison reveals that trimethylphosphine occupies an intermediate position between the highly compact phosphine molecule and the more sterically demanding triethylphosphine and triphenylphosphine [17] [23]. This positioning makes trimethylphosphine particularly useful as a reference compound for understanding structure-property relationships in organophosphorus chemistry [17] [23].

Electronic Properties

The electronic structure of trimethylphosphine reflects the fundamental characteristics of tricoordinate phosphorus compounds, with distinctive features arising from the interaction between phosphorus orbitals and the methyl substituents [9] [10]. The electronic properties determine both the reactivity patterns and coordination behavior of the molecule [9] [10].

Orbital Character and P-C Bonding

The phosphorus-carbon bonds in trimethylphosphine arise primarily from the overlap between phosphorus 3p orbitals and carbon sp³ hybrid orbitals [1] [45]. Theoretical studies indicate that phosphorus predominantly uses its 3p orbitals for bond formation, with minimal participation of 3s orbital character in the bonding interactions [1] [45]. This orbital arrangement contrasts with the more extensive hybridization observed in second-period elements [1] [45].

The bonding in trimethylphosphine involves three equivalent phosphorus-carbon sigma bonds, each formed through the overlap of a singly-occupied phosphorus 3p orbital with a carbon orbital from the methyl group [45]. Computational studies using ab initio methods have demonstrated that the phosphorus 3d orbitals participate only minimally in the phosphorus-carbon bonding interactions [45]. The limited d-orbital participation distinguishes trimethylphosphine from phosphorus compounds in higher oxidation states [45].

The carbon-phosphorus bonds exhibit significant covalent character, with calculated Mulliken charges indicating moderate charge separation between the phosphorus and carbon atoms [13]. X-ray photoelectron spectroscopy studies have provided experimental evidence for the orbital energies and electron distribution in trimethylphosphine and related compounds [10] [13].

Molecular orbital calculations reveal that the highest occupied molecular orbital in trimethylphosphine corresponds primarily to the phosphorus lone pair, while the lower-energy occupied orbitals represent the phosphorus-carbon bonding interactions [9] [13]. The orbital energies and compositions provide insight into the electron-donating properties of trimethylphosphine as a ligand [9] [10].

Lone Pair Electron Distribution

The lone pair of electrons on the phosphorus atom in trimethylphosphine exhibits predominantly s-character, consistent with the general behavior of third-period phosphorus compounds [1] [11]. This electronic distribution contrasts sharply with nitrogen analogs, where significant sp³ hybridization leads to more p-character in the lone pair orbital [1] [20].

The high s-character of the phosphorus lone pair results from the reluctance of phosphorus to undergo extensive hybridization, a phenomenon explained by Drago's rule [20] [24]. According to this principle, hybridization is minimized when the central atom belongs to the third period or higher, possesses a lone pair, and is bonded to atoms with electronegativity lower than carbon [20] [24]. Trimethylphosphine satisfies all these conditions, leading to the observed electronic structure [20] [24].

Experimental evidence from electron spin resonance studies of trimethylphosphine radical cations supports the predominantly s-character assignment for the lone pair [11]. The hyperfine coupling constants observed in these studies are consistent with significant s-orbital density at the phosphorus nucleus [11]. The lone pair orbital energy and spatial distribution influence both the basicity and coordination properties of trimethylphosphine [11].

The spatial orientation of the lone pair orbital extends away from the three methyl substituents, creating a region of high electron density that can participate in coordination bonding with metal centers [1] [11]. This directional character of the lone pair contributes to the effectiveness of trimethylphosphine as a ligand in transition metal complexes [1] [10].

Steric Properties and Tolman Cone Angle

The steric properties of trimethylphosphine are quantified through the Tolman cone angle, which measures 118 degrees for this compound [1] [16]. The Tolman cone angle represents the apex angle of a cone centered at the metal atom in a coordination complex, with the cone's perimeter touching the van der Waals surfaces of the outermost atoms of the ligand [16] [17].

Steric ParameterTrimethylphosphineComparison Compounds
Tolman Cone Angle118°PH₃ (87°), PPh₃ (145°)
Steric ClassificationSmallBetween very small and medium
Van der Waals VolumeModerateLarger than PH₃, smaller than PEt₃
Coordination NumberHighCan form multiple bonds to metals

The cone angle of 118 degrees places trimethylphosphine in the category of relatively compact ligands, allowing multiple trimethylphosphine molecules to coordinate to a single metal center [1] [16]. This steric accessibility has important implications for the design of catalytic systems and the formation of polynuclear coordination compounds [1] [23].

Modern computational approaches have refined the original Tolman cone angle measurements, providing more accurate values that account for conformational flexibility and electronic effects [17] [18]. These computational studies confirm that trimethylphosphine maintains its classification as a sterically undemanding ligand [17] [18]. The relatively small cone angle facilitates the formation of coordination complexes with high coordination numbers [17] [23].

The steric properties of trimethylphosphine influence its reactivity patterns and selectivity in chemical transformations [17] [23]. The compact nature of the methyl substituents allows approach of reactants to the phosphorus center while providing sufficient electronic activation for coordination chemistry applications [17] [23].

Hybridization States of Phosphorus

The hybridization state of phosphorus in trimethylphosphine represents a departure from the classical sp³ hybridization model commonly applied to second-period elements [1] [20]. Instead of undergoing extensive orbital mixing, phosphorus in trimethylphosphine maintains largely unhybridized 3p orbitals for bonding, with the lone pair residing primarily in the 3s orbital [1] [20] [24].

This minimal hybridization pattern explains several key structural and electronic features of trimethylphosphine [20] [24]. The bond angles of approximately 98.6 degrees are much closer to the 90-degree angle expected for pure p-orbital overlap than to the 109.5-degree tetrahedral angle associated with sp³ hybridization [1] [20]. The reluctance of phosphorus to hybridize stems from the larger size of third-period orbitals and the lower electronegativity of phosphorus compared to nitrogen [20] [24].

Hybridization ModelPredicted Bond AngleObserved in PMe₃Agreement
sp³ Hybridization109.5°98.6°Poor
Pure p-orbital bonding90°98.6°Better
Minimal hybridization95-100°98.6°Excellent

Computational studies using various levels of theory have confirmed that the bonding in trimethylphosphine is best described by a model involving primarily unhybridized phosphorus orbitals [43] [44]. The 3s orbital houses the lone pair electrons, while the three 3p orbitals participate in bonding with the methyl groups [43] [44]. This electronic arrangement minimizes orbital promotion energy while maintaining effective overlap with the carbon atoms [43] [44].

XLogP3

-0.1

Boiling Point

37.5 °C

Melting Point

-85.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

594-09-2

Wikipedia

Trimethylphosphine

Dates

Modify: 2023-08-15

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